

Introduction: Structural Context and Analytical Imperative

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Compound of Interest

Compound Name: *2-Cyclopropyl-4-methylbenzoic acid*

Cat. No.: *B7974224*

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2-Cyclopropyl-4-methylbenzoic acid is a substituted aromatic carboxylic acid. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, introduces conformational rigidity and unique electronic properties. Understanding the precise three-dimensional structure and electronic environment of such molecules is paramount for predicting their biological activity and metabolic fate. High-resolution NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous structural confirmation and insights into the molecule's electronic architecture. This guide details the expected NMR characteristics of the title compound, establishing a benchmark for its analytical characterization.

Theoretical ^1H NMR Spectral Analysis

The ^1H NMR spectrum is predicted based on the distinct electronic environments of the protons. The structure is broken down into four key spin systems: the aromatic region, the carboxylic acid proton, the *p*-methyl group, and the aliphatic cyclopropyl group.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of **2-cyclopropyl-4-methylbenzoic acid** with atom numbering.

Aromatic Protons (H3, H5, H6)

The aromatic region is anticipated to show three distinct signals.

- H6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded aromatic proton.[1] Its signal will likely appear as a doublet, split by the meta-coupling to H5.
- H5: This proton is meta to the carboxylic acid and ortho to the methyl group. It is expected to appear as a doublet of doublets, split by H6 (meta-coupling, $J \approx 2\text{-}3\text{ Hz}$) and H3 (ortho-coupling, $J \approx 8\text{-}9\text{ Hz}$).
- H3: This proton is ortho to the cyclopropyl group and meta to the carboxylic acid. Its signal is predicted to be a singlet or a very finely split doublet due to a small para-coupling from H6, which is often not resolved. The electron-donating nature of the cyclopropyl and methyl groups will shield these protons relative to unsubstituted benzoic acid.[1]

Cyclopropyl Protons (H8, H9, H10)

The cyclopropyl protons represent a complex aliphatic spin system. Due to the high ring strain, these protons are anomalously shielded and typically appear at a high field (upfield).[2][3]

- H8 (Methine): This proton is attached to the carbon bonded to the aromatic ring. It will be the most deshielded of the cyclopropyl protons and will appear as a multiplet due to coupling with the four adjacent methylene protons (H9, H10).
- H9 & H10 (Methylene): These four protons are diastereotopic. The two protons cis to the aromatic ring will be magnetically non-equivalent to the two protons trans to the ring. This results in complex multiplets in the high-field region of the spectrum. The geminal couplings (J_{gem}) are typically negative, while vicinal couplings (J_{vic}) are positive and depend on the cis/trans relationship.[2][4]

Methyl and Carboxylic Acid Protons (H11, H12)

- H12 (Methyl): The protons of the para-methyl group are expected to produce a sharp singlet in the typical aromatic methyl region.
- H11 (Carboxylic Acid): The acidic proton of the carboxylic acid is highly deshielded and its signal is typically broad. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] It can be confirmed by its disappearance upon shaking the sample with a drop of D_2O .

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H11 (-COOH)	10.0 - 13.0	broad singlet	-	Exchangeable with D_2O ; position is solvent-dependent.
H6	7.8 - 8.0	d	$J(\text{meta}) \approx 2-3$	Ortho to the deshielding COOH group.
H5	7.2 - 7.4	dd	$J(\text{ortho}) \approx 8-9$, $J(\text{meta}) \approx 2-3$	Coupled to both H3 and H6.
H3	7.1 - 7.3	d	$J(\text{para}) \approx 0-1$	May appear as a singlet if para-coupling is not resolved.
H12 (-CH ₃)	2.3 - 2.5	s	-	Typical range for an aryl methyl group.
H8 (CH-cPr)	1.9 - 2.2	m	-	Deshielded relative to other cyclopropyl protons.
H9, H10 (CH ₂ -cPr)	0.6 - 1.2	m	-	Shielded protons characteristic of the cyclopropyl ring.[2]

Theoretical ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum is predicted to show 10 unique carbon signals, as the plane of symmetry present in p-toluic acid is broken by the ortho-cyclopropyl substituent.

- Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing at the lowest field.^{[5][6]}
- Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents.
 - C1 & C4: These are quaternary carbons directly attached to the electron-donating methyl and electron-withdrawing carboxylic acid groups, respectively.
 - C2: This carbon, bearing the cyclopropyl group, will have its shift influenced by both the substituent and steric effects.
 - C3, C5, C6: These protonated carbons will appear in the main aromatic region, with their specific shifts determined by their position relative to the substituents.
- Aliphatic Carbons (C8, C9, C11):
 - C11 (Methyl): The methyl carbon will appear as a sharp signal at a high field.
 - C8 & C9 (Cyclopropyl): The cyclopropyl carbons are characteristically shielded and will appear at a very high field, often below 20 ppm.^[2]

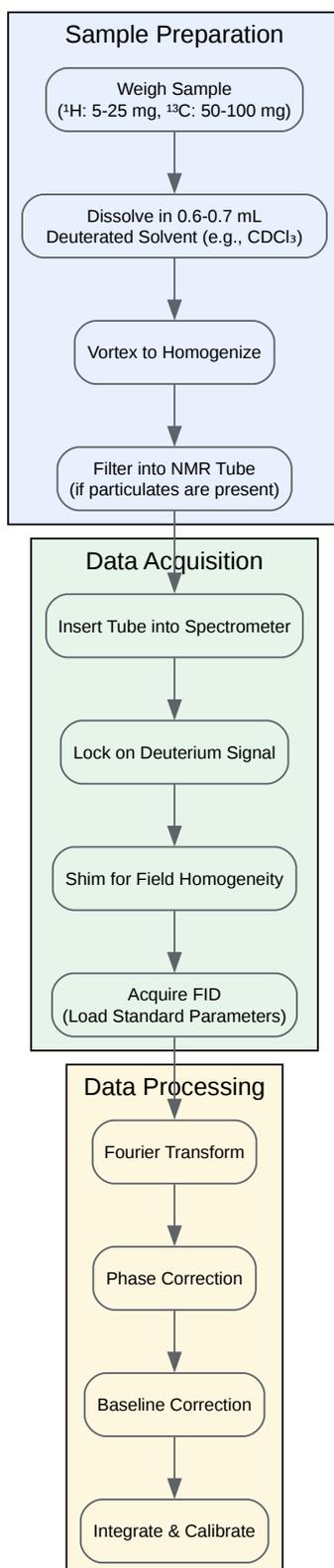
Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Label	Predicted Chemical Shift (δ , ppm)	Notes
C7 (-COOH)	170 - 175	Most deshielded carbon due to electronegative oxygens.[5]
C4	142 - 145	Attached to the electron-donating methyl group.
C2	138 - 141	Attached to the cyclopropyl group.
C1	135 - 138	Quaternary carbon attached to the COOH group.
C6	130 - 132	Ortho to COOH.
C5	128 - 130	Meta to COOH.
C3	125 - 127	Ortho to cyclopropyl group.
C11 (-CH ₃)	20 - 22	Typical chemical shift for an aryl methyl carbon.
C8 (CH-cPr)	15 - 18	Methine carbon of the cyclopropyl group.
C9 (CH ₂ -cPr)	8 - 12	Methylene carbons of the cyclopropyl group.

Experimental Protocols

To obtain high-quality, reproducible NMR data for **2-cyclopropyl-4-methylbenzoic acid**, adherence to a validated experimental protocol is essential. The following sections detail the recommended procedures for sample preparation and data acquisition.

Diagram 2: Standard NMR Workflow



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Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.

Sample Preparation Protocol

The integrity of the NMR spectrum is critically dependent on proper sample preparation.[7][8][9]

- **Sample Weighing:** For a standard ^1H NMR spectrum, accurately weigh 5-25 mg of **2-cyclopropyl-4-methylbenzoic acid**. [7] For a ^{13}C NMR spectrum, a higher concentration is required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time. [7][9]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common first choice. If solubility is an issue, DMSO- d_6 or Methanol- d_4 can be used. The required volume is typically 0.6–0.7 mL. [8][10]
- **Dissolution:** Prepare the sample in a small, clean vial. Add the deuterated solvent to the weighed sample and gently vortex or swirl until the solid is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved peaks. [9]
- **Internal Standard:** Most commercial deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm). If not present, a small amount should be added.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette to prevent interference with shimming. [7][11]
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer. [9]

Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz or 500 MHz spectrometer.

These may need to be optimized depending on the specific instrument and sample concentration. [12][13][14]

For ^1H NMR:

- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

- Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
- Acquisition Time (AQ): 2-4 seconds. This influences the digital resolution.[12][14]
- Relaxation Delay (D1): 1-2 seconds. A longer delay ($5 \times T_1$) is needed for accurate quantitative integration.[14]
- Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
- Receiver Gain (RG): Adjust automatically ('rga') to maximize signal without clipping the Free Induction Decay (FID).[13]

For ^{13}C NMR:

- Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
- Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.[9]

Conclusion

This guide provides a detailed theoretical framework for interpreting the ^1H and ^{13}C NMR spectra of **2-cyclopropyl-4-methylbenzoic acid**. The predicted chemical shifts, multiplicities, and coupling constants are derived from established principles of NMR spectroscopy and data from analogous structures. The unique spectral features arising from the interplay of the ortho-cyclopropyl, para-methyl, and carboxylic acid substituents have been highlighted. By following the detailed experimental protocols provided, researchers can reliably acquire high-quality data to confirm these predictions and validate the structure of this compound, facilitating its further study and application in scientific research and development.

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